- Some extensions of the von Braun (cyanogen bromide) reaction on organic basesPakistan Journal of Scientific and Industrial Research, 1987, 30(3), 163-81,
Cas no 97-39-2 (Ditolylguanidine)

Ditolylguanidine 化学的及び物理的性質
名前と識別子
-
- 1,3-Di-o-tolylguanidine
- DOTG
- Accelerator DOTG
- Diotolylguanidine
- Di-o-tolylguanidine
- 2,2'-DIMETHYLIMINOCARBANILIDE
- 1,3-DI-ORTHOTOLYL-GUANIDINE
- 1,3-DI-(2-TOLYL)GUANIDINE
- DTG
- DITOLYGUANIDINE
- N,N'-DI-ORTHO-TOLYLGUANIDINE
- VANAX DOTG
- 1,3-Bis(o-tolyl)guanidine
- 1,3-di(2-tolyl)-guanidin
- 1,3-Di-o-tolyguanidine
- 1,3-di-o-tolyl-guanidin
- 1,3-ditolylguanidine
- Accelerator DT
- accelerator(dotg)
- AcrochemDOTG
- Akrochem DOTG
- ditolylguanidine
- Vulkacite DOTG
- Vulkacit DOTG
- Eveite DOTG
- Vulkacit dotg/C
- Nocceler DT
- Sanceler DT
- DOTG accelerator
- Vulcafor DOTG
- Soxinol DT
- Guanidine, N,N'-bis(2-methylphenyl)-
- Diorthotolylguanidine
- N,N'-Di-o-tolylguanidine
- Guanidine, 1,3-di-o-tolyl-
- 1,3-bis(2-methylphenyl)guanidine
- CNS 1001
- N,N'-Di-o-tolueylguanidine
- Guanidine, 1,3-di-o-tolyl- (6CI, 7CI, 8CI)
- N,N′-Bis(2-methylphenyl)guanidine (ACI)
- 1,2-Bis(2-methylphenyl)guanidine
- 1,3-Di-2-tolylguanidine
- 1,3-Di-ortho-tolylguanidine
- N,N′-Di-o-toluylguanidine
- N,N′-Di-o-tolylguanidine
- NSC 132023
- NSC 473
- Rhenogran DOTG 70
- W-100109
- DA-72810
- SR-01000597454-1
- 1,3-Di-o-tolylguanidine;DTG
- Guanidine,3-di-o-tolyl-
- BRD-K33459542-001-07-4
- BDBM81982
- HY-14218
- NCGC00248806-01
- NCGC00024819-02
- USAF A-6598
- HMS3411P07
- LL2P01I17O
- D.O.T.G
- AKOS015916211
- F71311
- A858635
- [3H]-di-o-tolylguanidine
- Acrochem DOTG
- CHEBI:92585
- GTPL6684
- NCI60_004115
- Tol2Gdn
- CAS-97-39-2
- Tox21_200712
- WLN: 1R BMYUM & MR B1
- CS-0002933
- NSC-132023
- AKOS040758839
- cid_7333
- 1,3-Di-o-tolylguanidine, 99%
- Di-o-tolylguanidine Solution in Acetonitrile, 100mug/mL
- SCHEMBL35348
- BRN 2653884
- HMS3266J18
- DTXCID206606
- Q426022
- 1ST001868-100
- NSC-473
- [3H]DOTG
- UNII-LL2P01I17O
- BDBM50009307
- GTPL6685
- Guanidine,N'-bis(2-methylphenyl)-
- CAS_97-39-2
- 1ST001868
- Ekaland DOTG
- Guanidine, 1,3-di(2-tolyl)-
- NSC473
- SMR001224330
- HMS3675P07
- HSDB 5307
- Tocris-0841
- HMS3075A17
- LS-14397
- BRD-K33459542-001-02-5
- N,N'-Bis(2-methylphenyl)guanidine #
- N,N-Di-O-tolylguanidine
- 1,2-di-(2-tolyl)guanidine
- PDSP1_001846
- NS00008988
- 1,3-Di-o-tolylquanidine
- AKOS015840511
- MLS001359937
- PDSP2_001829
- MFCD00008513
- EC 202-577-6
- N,N'-Di-o-toluylguanidine
- CHEMBL282433
- NSC132023
- 1,3-Bis(2-o-tolyl)guanidine
- DTXSID2026606
- Perkacit DOTG
- 97-39-2
- D0953
- N,N'-BIS(2-METHYLPHENYL)GUANIDINE
- EINECS 202-577-6
- SR-01000597454
- NCGC00024819-01
- NCGC00258266-01
- N,N'-BIS(2-METHYLPHENYL)GUANIDINE [HSDB]
- AI3-14630
- Ditolylguanidine
-
- MDL: MFCD00008513
- インチ: 1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
- InChIKey: OPNUROKCUBTKLF-UHFFFAOYSA-N
- ほほえんだ: N=C(NC1C(C)=CC=CC=1)NC1C(C)=CC=CC=1
計算された属性
- せいみつぶんしりょう: 239.14200
- どういたいしつりょう: 239.142248
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- 互変異性体の数: 2
- トポロジー分子極性表面積: 50.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色結晶粉末、無臭、微苦、無毒。
- 密度みつど: 1.1000
- ゆうかいてん: 174.0 to 178.0 deg-C
- ふってん: 371.98°C (rough estimate)
- フラッシュポイント: 193.3°C
- 屈折率: 1.4560 (estimate)
- ようかいど: water: soluble70mg/mL at 20°C
- PSA: 47.91000
- LogP: 4.00790
- かんど: 光に敏感
- ようかいせい: クロロホルム、アセトン、エタノールに溶けやすく、ベンゼンに微溶し、水、ガソリン、四塩化炭素に溶けない。
Ditolylguanidine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26-S36
- RTECS番号:MF1400000
-
危険物標識:
- 包装グループ:III
- セキュリティ用語:6.1(b)
- リスク用語:R22
- 危険レベル:6.1(b)
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- 包装等級:III
Ditolylguanidine 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ditolylguanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A656782-100g |
1,3-Di-o-tolylguanidine |
97-39-2 | 98% | 100g |
$32.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81695-100g |
1,3-Di-o-tolylguanidine |
97-39-2 | 99% | 100g |
¥198.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81695-500g |
1,3-Di-o-tolylguanidine |
97-39-2 | 99% | 500g |
¥548.0 | 2023-09-05 | |
City Chemical | D9337-20KG |
1,3-Di-o-tolylguanidine |
97-39-2 | 97% | 20kg |
$1014.75 | 2023-09-19 | |
TRC | D710010-1g |
DTG |
97-39-2 | 1g |
$ 51.00 | 2023-09-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25127-25g |
1,3-Di-o-tolylguanidine, 99% |
97-39-2 | 99% | 25g |
¥220.00 | 2023-02-24 | |
BAI LING WEI Technology Co., Ltd. | 346975-25G |
1,3-Di-o-tolylguanidine, 99% |
97-39-2 | 99% | 25G |
¥ 151 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 346975-500G |
1,3-Di-o-tolylguanidine, 99% |
97-39-2 | 99% | 500G |
¥ 808 | 2022-04-26 | |
TRC | D710010-10g |
DTG |
97-39-2 | 10g |
$ 81.00 | 2023-09-07 | ||
ChemScence | CS-0002933-1g |
Ditolylguanidine |
97-39-2 | 99.26% | 1g |
$60.0 | 2022-04-26 |
Ditolylguanidine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
- Preparation of N,N'-disubstituted guanidines as sigma receptor ligands, World Intellectual Property Organization, , ,
ごうせいかいろ 5
- Synthesis of Symmetrical and Unsymmetrical N,N'-Diaryl Guanidines via Copper/N-Methylglycine-Catalyzed Arylation of Guanidine NitrateJournal of Organic Chemistry, 2012, 77(12), 5449-5453,
ごうせいかいろ 6
- Lac sulfur on alumina-triethanolamine - an effective reagent for the synthesis of substituted guanidinesTetrahedron Letters, 1996, 37(29), 5161-5162,
ごうせいかいろ 7
- The connection between the chemical constitution and the accelerator action of the diarylthioureas and diarylguanidinesJournal of the Society of Chemical Industry, 1926, (1926), 376-84,
ごうせいかいろ 8
- Oxidation of mixtures of thioureas: Part V. Formation of 4-aryl-3-arylamino-5-arylimino-1,2,4-Δ2-thiadiazolinesIndian Journal of Chemistry, 1976, (1976), 967-70,
ごうせいかいろ 9
- Synthesis and pharmacological evaluation of potent and enantioselective σ1 and σ2 ligandsFarmaco, 2001, 56(3), 181-189,
ごうせいかいろ 10
ごうせいかいろ 11
- Some extensions of von Braun (cyanogen bromide) reaction on organic basesProceedings of the Pakistan Academy of Sciences, 1988, 25(3), 231-40,
ごうせいかいろ 12
- Copper-Catalyzed Guanidinylation of Aryl Iodides: The Formation of N,N'-Disubstituted GuanidinesOrganic Letters, 2010, 12(6), 1316-1319,
ごうせいかいろ 13
1.2 Reagents: Benzenemethanaminium, N,N,N-triethyl-, salt with permanganic acid (HMnO4) (1:1)
- Role of quaternary ammonium permanganates in the synthesis of substituted guanidines. A comparative studyTetrahedron Letters, 2001, 42(2), 343-346,
ごうせいかいろ 14
ごうせいかいろ 15
- Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluationScientific Reports, 2022, 12(1),,
ごうせいかいろ 16
- Raney nickel desulfuration of cyclic nitrogen and sulfur containing compounds. Desulfuration of 1,2,4-thiadiazolidinesJournal of the Indian Chemical Society, 1986, 63(2), 253-5,
ごうせいかいろ 17
- N,N'-DiarylguanidinesChemical Bulletin of the Technical University of Timisoara, 1991, 36(50), 105-11,
ごうせいかいろ 18
- Sigma receptor agonist disturbance-of-consciousness improving agents, their preparation, and pharmaceutical compositions containing them, United States, , ,
Ditolylguanidine Raw materials
- Thiourea, N-[imino[(2-methylphenyl)amino]methyl]-N,N'-bis(2-methylphenyl)-
- Guanidine
- 2-Iodotoluene
- 1,3-bis(2-methylphenyl)thiourea
- 1,2,4-THIADIAZOL-3-AMINE, 4,5-DIHYDRO-5-IMINO-N,4-BIS(2-METHYLPHENYL)-
Ditolylguanidine Preparation Products
Ditolylguanidine 関連文献
-
Christina Meyer,Benedikt Neue,Dirk Schepmann,Shuichi Yanagisawa,Junichiro Yamaguchi,Ernst-Ulrich Würthwein,Kenichiro Itami,Bernhard Wünsch Org. Biomol. Chem. 2011 9 8016
-
2. Bicyclic σ receptor ligands by stereoselective Dieckmann analogous cyclization of piperazinebutyrateSunil Kumar Sunnam,Dirk Schepmann,Birgit Wibbeling,Bernhard Wünsch Org. Biomol. Chem. 2010 8 3715
-
Bobo Cao,Jiuyao Du,Ziping Cao,Haitao Sun,Xuejun Sun,Hui Fu RSC Adv. 2017 7 11259
-
Ashutosh Banerjee,Roland Fr?hlich,Dirk Schepmann,Bernhard Wünsch Med. Chem. Commun. 2010 1 87
-
Ralph Holl,Dirk Schepmann,Bernhard Wünsch Med. Chem. Commun. 2012 3 673
-
S?ren Baumeister,Dirk Schepmann,Bernhard Wünsch Med. Chem. Commun. 2019 10 315
-
Barbara Schininà,Andrea Martorana,Nicola Antonio Colabufo,Marialessandra Contino,Mauro Niso,Maria Grazia Perrone,Guido De Guidi,Alfio Catalfo,Giancarlo Rappazzo,Elisa Zuccarello,Orazio Prezzavento,Emanuele Amata,Antonio Rescifina,Agostino Marrazzo RSC Adv. 2015 5 47108
-
Mark E. Ashford,Vu H. Nguyen,Ivan Greguric,Tien Q. Pham,Paul A. Keller,Andrew Katsifis Org. Biomol. Chem. 2014 12 783
-
9. Persistent, mobile, and toxic plastic additives in Canada: properties and prioritizationEric Fries,Tanjot Grewal,Roxana Sühring Environ. Sci.: Processes Impacts 2022 24 1945
-
Barbara Schininà,Andrea Martorana,Nicola Antonio Colabufo,Marialessandra Contino,Mauro Niso,Maria Grazia Perrone,Guido De Guidi,Alfio Catalfo,Giancarlo Rappazzo,Elisa Zuccarello,Orazio Prezzavento,Emanuele Amata,Antonio Rescifina,Agostino Marrazzo RSC Adv. 2015 5 47108
Ditolylguanidineに関する追加情報
Ditolylguanidine (CAS No. 97-39-2): An Overview of Its Properties, Applications, and Recent Research
Ditolylguanidine (DTG), with the chemical formula C14H15N3, is a guanidine derivative that has garnered significant attention in the fields of chemistry and materials science due to its unique properties and potential applications. This compound, identified by the CAS number 97-39-2, is a white crystalline solid with a molecular weight of 225.30 g/mol. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research developments related to ditolylguanidine.
Chemical Structure and Physical Properties
The molecular structure of ditolylguanidine consists of two tolyl groups attached to a guanidine moiety. The guanidine functional group is known for its strong basicity and ability to form hydrogen bonds, which contribute to the compound's unique properties. DTG has a melting point of approximately 160-162°C and is soluble in polar solvents such as water and ethanol. Its high melting point and solubility make it suitable for various applications in both laboratory and industrial settings.
Synthesis Methods
The synthesis of ditolylguanidine can be achieved through several routes, but the most common method involves the reaction of tolyl isocyanide with ammonium chloride in an aqueous solution. This reaction proceeds via the formation of an intermediate iminium salt, which is then hydrolyzed to yield the final product. The reaction can be represented as follows:
C7H7NCl + 2 NH4Cl → C14H15N3 + 3 NH4+Cl-
This synthetic route is highly efficient and yields high purity ditolylguanidine. Other methods include the reaction of tolylamine with cyanamide or the condensation of tolylurea with ammonia.
Applications in Materials Science and Chemistry
Ditolylguanidine has found applications in various fields due to its unique properties. One of its primary uses is as a curing agent for epoxy resins. The strong basicity of the guanidine group facilitates the cross-linking reactions, leading to improved mechanical properties and thermal stability of the cured resins. This makes DTG an essential component in the production of high-performance composites and adhesives.
In addition to its use in epoxy curing, DTG has been explored for its potential as a corrosion inhibitor. Studies have shown that it can effectively protect metal surfaces from corrosion by forming a protective layer on the metal surface. This property makes it valuable in industries such as oil and gas, where corrosion resistance is crucial.
Recent Research Developments
The ongoing research on ditolylguanidine continues to uncover new applications and improve our understanding of its properties. One recent study published in the Journal of Applied Polymer Science investigated the use of DTG as a novel additive in polyurethane foams. The researchers found that incorporating DTG into polyurethane foams significantly enhanced their flame retardancy without compromising mechanical properties. This finding opens up new possibilities for using DTG in fire-resistant materials.
Another area of interest is the use of DTG in drug delivery systems. A study published in Pharmaceutical Research explored the potential of DTG as a carrier molecule for targeted drug delivery. The researchers demonstrated that DTG could effectively encapsulate hydrophobic drugs and release them in a controlled manner, making it a promising candidate for developing more efficient drug delivery systems.
Safety Considerations and Environmental Impact
Safety is a critical aspect when handling any chemical compound, including ditolylguanidine. While DTG is not classified as a hazardous material, it is important to follow standard safety protocols during handling and storage. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.
In terms of environmental impact, research has shown that DTG has low toxicity to aquatic organisms and does not bioaccumulate significantly in the environment. However, it is still important to dispose of waste containing DTG according to local regulations to prevent any potential environmental contamination.
Conclusion
Ditolylguanidine (CAS No. 97-39-2), with its unique chemical structure and properties, continues to be an important compound in various scientific and industrial applications. From its role as a curing agent for epoxy resins to its potential in drug delivery systems, DTG offers numerous opportunities for innovation and development. As research progresses, we can expect to see even more exciting applications emerge from this versatile compound.
97-39-2 (Ditolylguanidine) 関連製品
- 93-69-6(1-(o-Tolyl)biguanide)
- 29213-16-9(N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine)
- 37557-40-7(1-(2-methylphenyl)guanidine)
- 1785239-36-2(1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)
- 885519-43-7(3-Iodo-4,6-dinitro-1H-indazole)
- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)
- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)
- 2171758-95-3(3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)
- 2098014-87-8(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde)

